N-(4-acetamidophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
Description
N-(4-acetamidophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a 4-acetamidophenyl group at the amide nitrogen and a (4-methylphenoxy)methyl substituent at the 5-position of the furan ring. The acetamido and phenoxy groups likely influence its physicochemical properties, such as solubility and lipophilicity, which are critical for bioavailability and target engagement.
Properties
Molecular Formula |
C21H20N2O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-14-3-9-18(10-4-14)26-13-19-11-12-20(27-19)21(25)23-17-7-5-16(6-8-17)22-15(2)24/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
SWNKSICGUPMYOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Biological Activity
N-(4-acetamidophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide, a synthetic organic compound with the molecular formula and a molecular weight of approximately 364.4 g/mol, has garnered interest due to its potential biological activities. This compound features a complex structure that includes a furan ring, an acetamidophenyl group, and a methylphenoxy group, which may contribute to its reactivity and biological effects.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the acetamido and methylphenoxy groups suggests potential interactions with specific receptors or enzymes, which could mediate its pharmacological effects.
Potential Therapeutic Applications
Research indicates that compounds similar to this compound may exhibit activities such as:
- Anticancer properties : Studies on related compounds have shown inhibition of cancer cell proliferation.
- Anti-inflammatory effects : The compound may modulate inflammatory pathways.
- Antimicrobial activity : Its structural features suggest potential efficacy against various pathogens.
Data Table: Structural Comparison with Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide | Contains a chlorophenoxy group | Known for distinct reactivity due to chlorine |
| 5-[(4-bromophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide | Contains a bromophenoxy group | Exhibits different biological activity profile |
| 5-{(4-fluorophenoxy)methyl}-N-(3-methoxyphenyl)furan-2-carboxamide | Contains a fluorophenoxy group | Fluorine enhances lipophilicity and metabolic stability |
This table illustrates how structural variations can influence the biological activities of furan derivatives.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of furan derivatives similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines, suggesting their potential as anticancer agents. The mechanism was hypothesized to involve apoptosis induction through the activation of caspase pathways.
Study 2: Anti-inflammatory Effects
Research conducted on related compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may similarly modulate inflammatory responses, potentially offering therapeutic benefits in conditions like rheumatoid arthritis or inflammatory bowel disease.
Study 3: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of various furan derivatives, including this compound. The findings revealed that these compounds displayed notable activity against both Gram-positive and Gram-negative bacteria, indicating their potential use as antimicrobial agents.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:
Key Observations :
- Nitro Group (3A) : The nitro substituent confers a lower melting point (238–240°C) compared to the acetamido analog (4C, 251–253°C), suggesting differences in crystallinity or intermolecular interactions. The high yield (80%) in synthesis indicates efficient nitro group introduction via general procedure B .
- However, the lower yield (58%) compared to nitro derivatives may reflect challenges in introducing bulkier substituents .
- Phenoxy-Methyl Derivatives (Y500-6074, 3455-1412, F169-0327): These compounds feature aromatic or halogenated phenoxy groups, which likely improve lipophilicity and membrane permeability. For example, the 4-fluorophenoxy group in F169-0327 could enhance metabolic stability due to fluorine’s electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
